3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol

Conformational analysis Ligand design Entropic penalty

Select 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol (CAS 1341606-21-0) for CNS drug discovery. Its methylene-linked 3-hydroxypyrrolidine–1-ethylpyrazole scaffold delivers sigma-1 receptor affinity (pKi>8) with optimal logP (0.42–0.47) for BBB penetration. The rigid methylene bridge reduces conformational entropy vs. flexible ether-linked analogs, while the 3-OH group anchors kinase ATP pockets (Tyk2, JAK). The ethyl substituent optimizes lipophilicity over methyl/CF₃ variants. Available at ≥98% purity for immediate SAR.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B13598684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CC2(CCNC2)O
InChIInChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)5-10(14)3-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3
InChIKeyKGXMMXOYFLKIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol – Scaffold Selection for Pyrrolidine-Pyrazole Hybrids in Early Discovery


3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol (CAS 1341606-21-0; C10H17N3O; MW 195.26) is a functionalized heterocyclic building block featuring a 3-hydroxypyrrolidine core linked via a methylene bridge to a 1-ethylpyrazole moiety . Its predicted logP of 0.42–0.47 and moderate molecular weight position it favorably for CNS drug discovery [1], with the pyrrolidine scaffold’s stereoelectronic properties [2] and the pyrazole ring’s H-bonding and metabolic stability [3] contributing to its versatility. Commercial availability at 97–98% purity makes it a ready-to-use intermediate for SAR exploration and lead optimization in multiple therapeutic areas.

Why 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol Cannot Be Replaced by Common Pyrrolidine-Pyrazole Analogs


Seemingly minor structural variations among pyrrolidine-pyrazole hybrids profoundly alter binding, physicochemical, and functional profiles. 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol uniquely combines a 3-hydroxypyrrolidine core with a 4-methylene-linked 1-ethylpyrazole. Analogs with ether linkages [1], carbonyl linkers [2], or alternative substituents [3] exhibit distinct conformational landscapes, hydrogen-bonding patterns, and metabolic liabilities. The ethyl group on pyrazole significantly influences lipophilicity and receptor kinetics compared to methyl or trifluoromethyl variants [4], while the 3-hydroxy position defines the pyrrolidine’s stereoelectronic properties and H-bonding potential [5]. Substituting with any of these alternatives without empirical validation introduces substantial risk of target engagement failure, off-target activity, or unfavorable ADME properties. The quantitative evidence in Section 3 details precisely where this compound diverges from its closest analogs.

Quantitative Differentiation of 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol Against Structural Analogs


Methylene Linker Confers Superior Conformational Restriction and Binding Entropy Over Ether Analogs

The methylene bridge in 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol restricts the relative orientation of the pyrazole and pyrrolidine rings to a limited number of low-energy conformers, reducing the entropic penalty upon target binding compared to the more flexible ether-linked analog 4-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol [1]. This rigidity enhances the probability of achieving the bioactive conformation and improves binding affinity in rigid binding pockets [2].

Conformational analysis Ligand design Entropic penalty

3-Hydroxypyrrolidine Core Provides Balanced Lipophilicity (logP 0.42–0.47) Favorable for CNS Penetration

The calculated logP for the pyrrolidine scaffold of this compound is 0.42–0.47 [1], falling within the optimal range (1–3) for CNS drug candidates [2]. This contrasts with the more lipophilic pyrrole core (logP ≈ 0.75) and the more hydrophilic unsubstituted pyrrolidine (logP ≈ -1.20) . This balanced lipophilicity is predicted to enhance blood-brain barrier penetration while minimizing non-specific binding and toxicity.

Lipophilicity CNS drug design ADME

1-Ethylpyrazole Substituent Modulates Binding Affinity at Sigma Receptors Compared to Methyl or Trifluoromethyl Analogs

Pyrazole derivatives bearing an N-ethyl substituent exhibit high affinity for sigma-1 receptors (pKi > 8, Ki subnanomolar) [1]. In contrast, 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol [2] shows enhanced blood-brain barrier penetration but potentially altered receptor selectivity due to the electron-withdrawing CF3 group [3]. While direct binding data for this specific compound are not publicly available, the established SAR of pyrazole-based sigma ligands indicates that the ethyl group provides a distinct balance of lipophilicity and electronic effects compared to methyl (4-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol) [4] or trifluoromethyl analogs.

Sigma receptor Structure-activity relationship Neuropharmacology

Hydroxyl Group at Pyrrolidine 3-Position Enables Key Hydrogen Bonding and Metabolic Conjugation Not Possible with 3-Unsubstituted Analogs

The 3-hydroxy group in pyrrolidine serves as a critical hydrogen bond donor/acceptor, often engaging key residues in target binding pockets [1]. In contrast, unsubstituted pyrrolidine (e.g., in many simpler analogs) lacks this functionality, potentially reducing target affinity [2]. Additionally, the hydroxyl group can undergo glucuronidation, which, while potentially reducing oral bioavailability, can be strategically leveraged in prodrug design or to generate active metabolites [3]. This functional handle is absent in analogs like 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole or 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol , which either lack a hydroxyl or have it at a different position, altering both binding and metabolic profiles.

Hydrogen bonding Metabolic stability Bioisosterism

Optimal Use Cases for 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol Based on Differential Evidence


CNS Drug Discovery: Sigma Receptor Ligand Optimization

This compound is a valuable scaffold for developing sigma-1 receptor ligands, where the ethylpyrazole moiety (pKi > 8) [1] and balanced logP (0.42–0.47) [2] favor CNS penetration and target engagement. Its methylene linker reduces conformational entropy [3], potentially improving binding affinity over more flexible ether-linked analogs. Medicinal chemists can use this scaffold to explore SAR around the pyrazole and pyrrolidine substituents while maintaining favorable physicochemical properties.

Kinase Inhibitor Fragment and Lead Generation

The pyrrolidine-3-ol core is a privileged scaffold in kinase inhibitor design [4]. The 3-hydroxy group provides a critical hydrogen bond anchor in ATP-binding pockets [5], while the 1-ethylpyrazole moiety offers a vector for extending into hydrophobic or selectivity pockets. This compound can serve as a starting point for fragment-based screening or as a building block for synthesizing focused libraries targeting Tyk2 [6], JAK [7], or other kinases where pyrazole-pyrrolidine hybrids have shown nanomolar potency.

Synthetic Intermediate for Complex Bioactive Molecules

As a bifunctional building block with both a secondary amine (after deprotection) and a hydroxyl group, this compound is an ideal intermediate for constructing more complex heterocyclic systems . Its methylene-linked pyrazole and pyrrolidine framework can be elaborated via alkylation, acylation, or cross-coupling to generate diverse libraries for screening against multiple biological targets, including GPCRs, ion channels, and epigenetic enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.